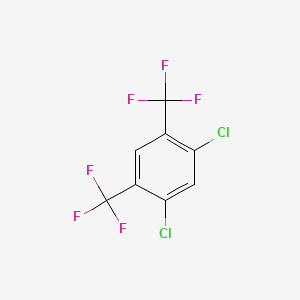

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

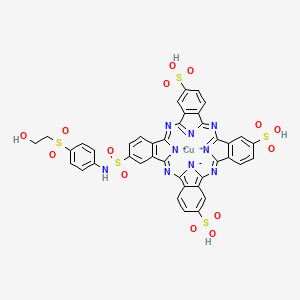

1,5-Dichloro-2,4-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H2Cl2F6 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by two chlorine atoms and two trifluoromethyl groups attached to a benzene ring . The exact three-dimensional structure could not be found in the available resources.Physical and Chemical Properties Analysis

The molecular weight of this compound is 283 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.科学的研究の応用

Environmental Impact and Remediation Efforts

Compounds with complex chloro and trifluoromethyl groups, like 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene, are significant in environmental chemistry. Their stability and persistence can lead to bioaccumulation and potential toxicity. Studies on related compounds focus on understanding their environmental fate and developing remediation strategies to mitigate their impact (Brahushi et al., 2017).

Organic Synthesis and Materials Science

The synthesis of complex organic compounds and their application in materials science is a rapidly evolving area of research. Compounds like this compound could be intermediates or key components in the synthesis of novel materials. For instance, the development of new synthetic pathways for materials with specific electronic or photonic properties often requires such specialized chemicals (Tam & Wu, 2015).

Pharmacology and Biomedical Research

In pharmacology, the structural motifs found in this compound can be integral to the design of new drugs. The understanding of how these components interact with biological systems can lead to the development of treatments for various diseases. Research into similar compounds has led to discoveries in drug efficacy and safety, highlighting the importance of chemical synthesis in medical advancements (Hossain et al., 2020).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用機序

Mode of Action

Based on its structural similarity to other halogenated benzenes, it can be inferred that it might undergo electrophilic aromatic substitution reactions . The trifluoromethyl groups might also participate in various reactions, influencing the compound’s interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic makeup can influence how an individual responds to exposure to this compound.

特性

IUPAC Name |

1,5-dichloro-2,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPBUWOOMWSNNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660147 |

Source

|

| Record name | 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-77-2 |

Source

|

| Record name | 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Formaldehyde, [N-(4-amino-3-pyridyl)formimidoyl]- (6CI)](/img/no-structure.png)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)

![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)

![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)